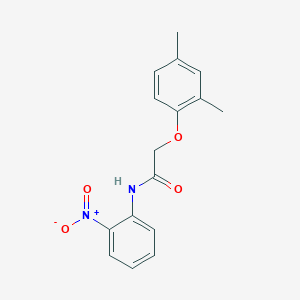![molecular formula C14H19BrClNO B5145555 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine, also known as BCPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine is primarily through its interaction with the α7 nicotinic acetylcholine receptor. This compound binds to the receptor with high affinity and acts as a non-competitive antagonist, which results in the inhibition of receptor activation. This leads to a decrease in the release of neurotransmitters such as acetylcholine, which can have various effects on neuronal activity and function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of neuronal activity, inhibition of amyloid-β peptide aggregation, and anti-inflammatory effects. This compound has also been found to have potential therapeutic effects in various diseases such as Alzheimer's disease, schizophrenia, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine. One area of research is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists for the treatment of various neurological diseases. Another area of research is the exploration of the anti-inflammatory effects of this compound, which could have potential therapeutic applications in various inflammatory disorders. Additionally, further studies are needed to fully understand the potential toxicity of this compound and its effects on various biological systems.
Synthesemethoden
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine can be synthesized using a multistep process that involves the reaction of 2-bromo-4-chlorophenol with butylamine to form the intermediate 4-(2-bromo-4-chlorophenoxy)butylamine. This intermediate is then reacted with pyrrolidine to yield the final product, this compound. The purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine has been used in a variety of scientific research applications due to its ability to modulate various biological processes. One of the main areas of research that this compound has been used in is neuroscience. This compound has been found to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning and memory. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-β peptides, which are involved in the pathogenesis of the disease.
Eigenschaften
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO/c15-13-11-12(16)5-6-14(13)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBYUSNKDOEUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)
![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)
![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)


![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)

![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5145531.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)